molecular formula C14H9N3S B3449038 1-Phenyl-3-thiophen-2-ylpyrazole-4-carbonitrile

1-Phenyl-3-thiophen-2-ylpyrazole-4-carbonitrile

Cat. No.: B3449038
M. Wt: 251.31 g/mol
InChI Key: PUFVDYVFLXALBQ-UHFFFAOYSA-N
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Description

1-Phenyl-3-thiophen-2-ylpyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group, a thiophene ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-thiophen-2-ylpyrazole-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-phenyl-3-thiophen-2-ylpyrazole with cyanogen bromide in the presence of a base can yield the desired compound. Another method involves the condensation of 1-phenyl-3-thiophen-2-ylpyrazole-4-carboxaldehyde with hydroxylamine hydrochloride, followed by dehydration to form the nitrile group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-thiophen-2-ylpyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-Phenyl-3-thiophen-2-ylpyrazole-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-thiophen-2-ylpyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

    1-Phenyl-3-thiophen-2-ylpyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    1-Phenyl-3-thiophen-2-ylpyrazole-4-methyl: Similar structure but with a methyl group instead of a nitrile group.

Uniqueness: 1-Phenyl-3-thiophen-2-ylpyrazole-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-phenyl-3-thiophen-2-ylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3S/c15-9-11-10-17(12-5-2-1-3-6-12)16-14(11)13-7-4-8-18-13/h1-8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFVDYVFLXALBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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